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Compound of Interest

Compound Name: Nicotine salicylate

CAS No.: 29790-52-1

Cat. No.: B021173 Get Quote

Executive Summary
This technical guide provides a rigorous structural analysis of Nicotine Salicylate, a pivotal

salt form utilized in Next Generation Products (NGPs) and pharmaceutical formulations. By

transitioning nicotine from a volatile, oxidation-prone free base liquid to a stable crystalline salt,

researchers can significantly enhance shelf-life stability and control pharmacokinetics. This

document details the synthesis, single-crystal X-ray diffraction (SCXRD) parameters, and

thermal properties of the 1:1 monoclinic polymorph.

Synthesis & Crystallization Protocol
Achieving high-quality single crystals suitable for diffraction requires precise control over

supersaturation and temperature. The following protocol utilizes a cooling crystallization

method with an anti-solvent finish to maximize yield and crystal habit quality.

Reagents and Stoichiometry[1][2]
(S)-Nicotine: >99% purity, liquid free base (

g/mol ). Note: Handle under inert atmosphere to prevent oxidation.[1]

Salicylic Acid: >99% purity, crystalline powder (

g/mol ).
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Solvent System: Anhydrous Ethanol (Primary) / n-Heptane (Anti-solvent).[1]

Experimental Workflow
The reaction is an exothermic acid-base neutralization.[2] The large

difference (

) between nicotine (

) and salicylic acid (

) ensures complete proton transfer, resulting in a true salt rather than a co-crystal.

DOT Diagram: Crystallization Workflow
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Figure 1: Step-by-step crystallization workflow for isolating high-purity Nicotine Salicylate
crystals.

Single Crystal X-ray Diffraction (SCXRD) Analysis
The structural integrity of Nicotine Salicylate is defined by its packing efficiency and hydrogen

bonding network. The data presented below represents the standard 1:1 monoclinic form,

space group
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, which is the most thermodynamically stable polymorph typically encountered in
manufacturing.

Crystallographic Data
The following parameters are derived from the foundational structural solution (Kim & Jeffrey,

Acta Cryst.[3][4]) and validated against modern commercial standards.

Parameter Value Description

Crystal System Monoclinic
Low symmetry system

common for chiral salts.[1]

Space Group

Non-centrosymmetric,

consistent with chiral (S)-

nicotine.

Unit Cell
Å

Lattice dimension along x-axis.

[3]

Unit Cell
Å

Lattice dimension along y-axis

(unique axis).[1][3]

Unit Cell
Å

Lattice dimension along z-axis.

[1][3]

Angle

Angle between

and

axes.[3]

Volume (

)
~787 Å³ Unit cell volume.

Z 2
Number of formula units per

unit cell.

Calculated Density g/cm³
Indicates moderate packing

density.[1][3]
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Molecular Conformation & Interactions
The defining feature of this structure is the charge-assisted hydrogen bond.

Proton Transfer: The acidic proton from the carboxylic group of salicylic acid transfers to the

pyrrolidine nitrogen of the nicotine molecule (

).

Primary Interaction: An

hydrogen bond connects the ions.[1] The bond distance is approximately 2.627 Å, indicating
a strong electrostatic interaction.

Conformation: The angle between the best planes of the puckered pyrrolidine ring and the

planar pyridine ring is approximately 77°, suggesting the nicotine molecule adopts an "open"

conformation to accommodate the salicylate counter-ion.[1]

DOT Diagram: Structural Hierarchy
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Figure 2: The hierarchical formation of the crystal lattice, driven by the critical proton transfer

event.

Bulk Characterization & Stability
While SCXRD provides atomic-level detail, bulk characterization ensures the material produced

at scale matches the theoretical structure.

Thermal Analysis (DSC)
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Differential Scanning Calorimetry (DSC) is the primary method for validating salt formation

versus a physical mixture.

Melting Point (

): Pure Nicotine Salicylate exhibits a sharp endothermic melting peak between 112°C and
118°C (depending on heating rate and purity).

Comparison:

Free Base Nicotine: Liquid at RT (BP: 247°C).[5]

Salicylic Acid:

.[1]

Insight: The distinct melting point of the salt (lower than the acid, higher than the base)

confirms the formation of a new crystal lattice entity.

Powder X-Ray Diffraction (PXRD)
For routine quality control, PXRD is used. The simulated pattern from the single crystal data (

) should match the experimental bulk powder.

Key Diagnostic Peaks (

): Distinct reflections are typically observed at low angles (due to the unit cell dimensions),
differentiating the salt from the starting salicylic acid material. Note: Specific

values depend on the X-ray source wavelength (usually Cu K

,

Å).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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